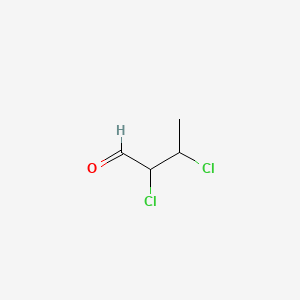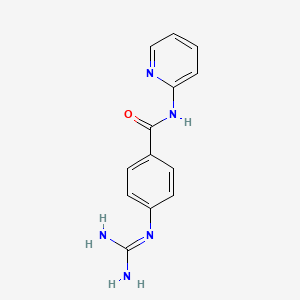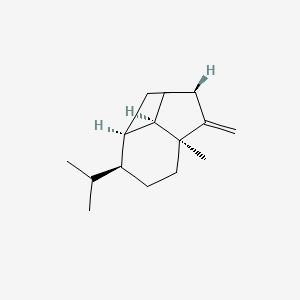![molecular formula C25H32N2O5 B13803835 N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid CAS No. 5432-92-8](/img/structure/B13803835.png)
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group, a diphenyl group, and a pent-4-enamide moiety, combined with oxalic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The diethylamino group can be introduced through a reaction with diethylamine, while the diphenyl group can be added via a Friedel-Crafts acylation reaction. The pent-4-enamide moiety is then formed through a series of condensation reactions. Finally, the compound is combined with oxalic acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to accelerate the reactions. The final product is then purified through techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the specific pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar diethylamino group but differs in its overall structure and functional groups.
Bromomethyl methyl ether: Another compound with a similar ether functionality but different overall structure.
Uniqueness
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid is unique due to its combination of functional groups and its potential applications across various fields. Its specific structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
5432-92-8 |
|---|---|
Fórmula molecular |
C25H32N2O5 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid |
InChI |
InChI=1S/C23H30N2O.C2H2O4/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(26)24-18-19-25(5-2)6-3;3-1(4)2(5)6/h4,7-16H,1,5-6,17-19H2,2-3H3,(H,24,26);(H,3,4)(H,5,6) |
Clave InChI |
XMFOMBTWTBXBNL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)C(CC=C)(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)
![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)
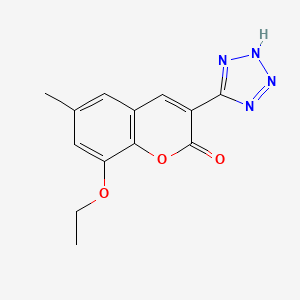
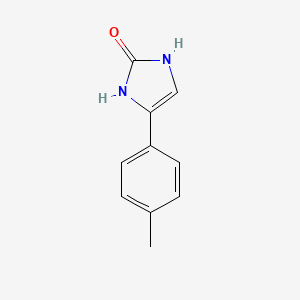
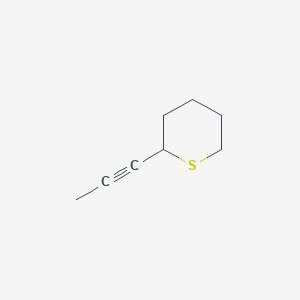
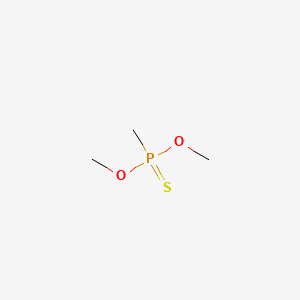
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
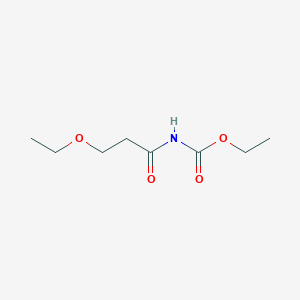
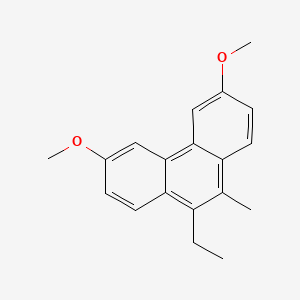
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)
